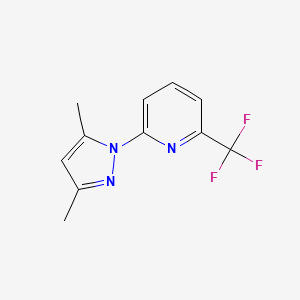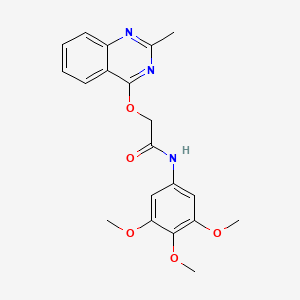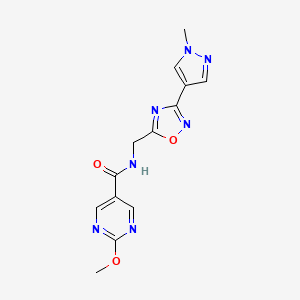![molecular formula C16H15N5O4S B2703448 1,3,7-三甲基-5-((3-硝基苄硫)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮) CAS No. 852168-86-6](/img/structure/B2703448.png)
1,3,7-三甲基-5-((3-硝基苄硫)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of pyrimidines and their derivatives is complex and varies depending on the specific compound. The core structure is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
Synthesis Methods
The synthesis of this compound involves specific methods to create the pyrimido[4,5-d]pyrimidine scaffold. Researchers have proposed two routes for its synthesis from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrimido[4,5-d]pyrimidine derivatives . Understanding these synthetic pathways is crucial for further applications.
Reactivities of Substituents
Exploring the reactivities of substituents linked to the ring carbon and nitrogen atoms is essential. By modifying these substituents, researchers can fine-tune the compound’s properties. Investigating how different functional groups affect its behavior can guide targeted modifications for specific applications.
a. Medicinal Chemistry: Researchers have applied these compounds extensively in the medical field. Their potential as drug candidates or pharmacologically active molecules warrants further investigation. By understanding their interactions with biological targets, we can design more effective therapies.
b. Synthetic Organic Chemistry: Pyrimido[4,5-d]pyrimidines serve as building blocks for the construction of novel organic molecules. Their unique structure allows for diverse functionalization, making them valuable intermediates in synthetic pathways.
c. Bioengineering and Environmental Applications: Natural and synthetic polymers play a role in biomedical and environmental applications. Exploring how pyrimido[4,5-d]pyrimidines interact with these materials can lead to innovative solutions in areas such as drug delivery, tissue engineering, and pollution remediation.
未来方向
Future research in the field of pyrimidines and their derivatives is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
1,3,7-trimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-9-17-13-12(15(22)20(3)16(23)19(13)2)14(18-9)26-8-10-5-4-6-11(7-10)21(24)25/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYLAMXIOJUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)
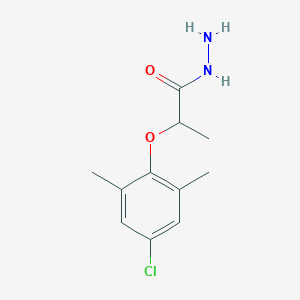
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2703373.png)
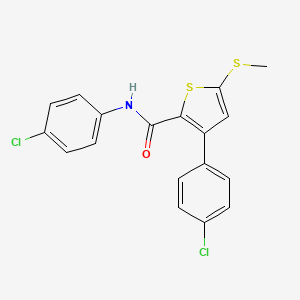

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)


![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)
